molecular formula C11H14BrNO2 B048163 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS No. 33708-69-9

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No. B048163
CAS RN: 33708-69-9
M. Wt: 272.14 g/mol
InChI Key: QTPXHZCTCJPRCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multistep chemical reactions including elimination, reduction, and bromization processes. For instance, compounds with bromo and chlorobenzyl groups have been synthesized from chloromethyl benzene and hydroxybenzaldehyde through these reactions, resulting in novel non-peptide CCR5 antagonists (Bi, 2014), (Cheng De-ju, 2014).

Molecular Structure Analysis

Molecular conformation and packing in similar benzamide derivatives are stabilized by intermolecular H-bond interactions. The molecular structure of certain benzamide derivatives, for example, has been characterized by X-ray diffraction crystallography, revealing specific H-bonding patterns that stabilize the molecular conformation (Guo-liang Shen et al., 2013).

Chemical Reactions and Properties

Benzamide derivatives have been involved in reactions leading to the synthesis of compounds with significant antibacterial and antifungal activities. For example, bromomethyl derivatives have shown considerable activity against various bacteria and fungi, indicating the chemical reactivity and potential application of these compounds in developing new antimicrobial agents (M. Laxmi et al., 2019).

Physical Properties Analysis

The synthesis and characterization of benzamide derivatives also shed light on their physical properties, including solubility, melting points, and crystal structures. The detailed structural analysis involves single-crystal X-ray diffraction data, providing insights into the crystalline nature and stability of these compounds (A. Saeed et al., 2009), (Efraín Polo et al., 2019).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity, stability, and interactions with biological targets, are crucial for their application in medicinal chemistry. Studies have demonstrated the potential of these compounds as antimicrobial agents, highlighting their chemical properties and mechanisms of action against various pathogens (B. Narayana et al., 2004).

Scientific Research Applications

Halogenated Benzamides in Drug Design

Halogenated benzamides, such as those containing bromo substituents, have been explored for their versatile pharmacological properties. For instance, compounds structurally related to benzamide derivatives have shown promise in areas like anticancer therapy, with mafosfamide being a notable example due to its effectiveness in treating various types of cancer cells during preclinical investigations and clinical trials (Mazur et al., 2012). This suggests that 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide could potentially be investigated for its anticancer properties, given the general interest in halogenated benzamides in oncology research.

Antimicrobial and Antifouling Applications

Non-oxidizing biocides, including bromo-substituted compounds, have been reviewed for their role in preventing biofouling in reverse osmosis polyamide membrane systems. Although not directly mentioned, the structure of 4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide suggests potential for exploration in antimicrobial applications, given the efficacy of similar brominated compounds in controlling microbial growth on polyamide membranes (Da-Silva-Correa et al., 2022).

Safety And Hazards

The compound has a safety warning symbol of an exclamation mark . The hazard statement is H302 , which means it’s harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPXHZCTCJPRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312803
Record name NSC263142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

CAS RN

33708-69-9
Record name NSC263142
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263142
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC263142
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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